Unii-gwl6C8maj2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

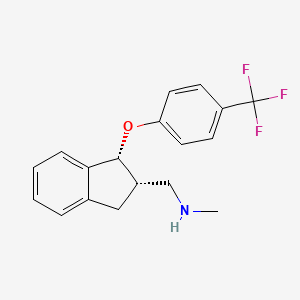

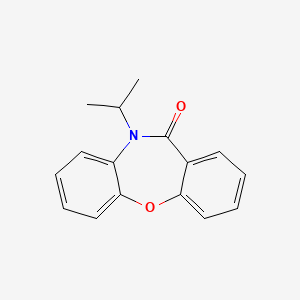

SU-740 es un derivado de flavonoides sintético conocido por sus propiedades gastroprotectoras y de curación de úlceras. Es un derivado de la calcona, que es un tipo de compuesto fenólico natural. Las calconas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SU-740 implica varios pasos:

Reacción de condensación: El proceso comienza con la condensación de 2-hidroxi-4-(3-metil-2-buteniloxi)acetofenona con 4-terc-butilbenzaldehído en presencia de hidróxido de potasio en etanol caliente. Esta reacción produce 3-(4-terc-butilfenil)-1-[4-hidroxi-4-(3-metil-2-buteniloxi)fenil]-2(E)-propen-1-ona.

Esterificación: El compuesto resultante se condensa entonces con bromoacetato de etilo en presencia de hidróxido de potasio en acetona para formar (E)-2-[2-(4-terc-butilcinamoil)-4-(3-metil-2-buteniloxi)fenoxi]acetato de etilo.

Hidrólisis: Finalmente, este éster se hidroliza con hidróxido de potasio en etanol-agua caliente para producir SU-740.

Métodos de producción industrial

Los métodos de producción industrial de SU-740 no están bien documentados en el dominio público. La ruta sintética descrita anteriormente puede ampliarse para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

SU-740 experimenta varias reacciones químicas, que incluyen:

Oxidación: SU-740 puede oxidarse para formar quinonas, que son conocidas por sus actividades biológicas.

Reducción: La reducción de SU-740 puede llevar a la formación de dihidrocalconas, que tienen diferentes propiedades biológicas.

Sustitución: SU-740 puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi, para formar diversos derivados con posibles actividades biológicas mejoradas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrocalconas y compuestos relacionados.

Sustitución: Diversas calconas sustituidas y derivados de flavonoides.

Aplicaciones Científicas De Investigación

Química: SU-740 se utiliza como precursor para la síntesis de otras calconas y flavonoides biológicamente activos.

Biología: Se ha estudiado por sus propiedades antioxidantes y antiinflamatorias, que son beneficiosas en varios sistemas biológicos.

Medicina: SU-740 ha mostrado promesa como agente gastroprotector, particularmente en el tratamiento de úlceras.

Industria: Las propiedades antioxidantes del compuesto lo convierten en un posible aditivo en las industrias alimentaria y cosmética para prevenir el daño oxidativo.

Mecanismo De Acción

SU-740 ejerce sus efectos principalmente a través de su acción como agonista de la prostaglandina. Las prostaglandinas son compuestos lipídicos que tienen diversas funciones fisiológicas, incluida la protección de la mucosa gástrica. SU-740 se une a los receptores de prostaglandinas, lo que lleva a la activación de las vías de señalización que promueven la producción de moco protector y bicarbonato en el estómago, evitando así la formación de úlceras .

Comparación Con Compuestos Similares

Compuestos similares

SU-840: Otro derivado de la calcona con propiedades gastroprotectoras similares.

Flavonoides: Compuestos como la quercetina, el kaempferol y la apigenina comparten similitudes estructurales con SU-740 y exhiben propiedades antioxidantes y antiinflamatorias.

Singularidad

SU-740 es único debido a su estructura específica, que incluye un grupo terc-butilo y un grupo metoxi. Estas características estructurales contribuyen a sus potentes efectos gastroprotectores y lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

Número CAS |

134336-72-4 |

|---|---|

Fórmula molecular |

C26H30O5 |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

2-[2-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-5-(3-methylbut-2-enoxy)phenoxy]acetic acid |

InChI |

InChI=1S/C26H30O5/c1-18(2)14-15-30-21-11-12-22(24(16-21)31-17-25(28)29)23(27)13-8-19-6-9-20(10-7-19)26(3,4)5/h6-14,16H,15,17H2,1-5H3,(H,28,29)/b13-8+ |

Clave InChI |

ANQKJBMYDIXLBL-MDWZMJQESA-N |

SMILES isomérico |

CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

SMILES canónico |

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.